(2Z)-2-[(4-fluorophenyl)imino]-N-(4-methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]-4-oxo-1,3-thiazinane-6-carboxamide
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Overview
Description
The compound “(2Z)-2-[(4-fluorophenyl)imino]-N-(4-methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]-4-oxo-1,3-thiazinane-6-carboxamide” is a synthetic organic molecule that belongs to the class of thiazinane derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(2Z)-2-[(4-fluorophenyl)imino]-N-(4-methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]-4-oxo-1,3-thiazinane-6-carboxamide” typically involves multi-step organic reactions. The starting materials often include 4-fluoroaniline, 4-methoxyaniline, and other aromatic compounds. The key steps may involve:
Formation of the imine bond: This can be achieved by reacting 4-fluoroaniline with an aldehyde or ketone under acidic or basic conditions.
Cyclization: The imine intermediate undergoes cyclization with a thiazinane precursor to form the thiazinane ring.
Functionalization: Introduction of the carboxamide group and other substituents through various organic reactions such as amidation, alkylation, or acylation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The thiazinane ring or the aromatic substituents can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the imine or carbonyl groups can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogens, nitrating agents, or alkylating agents under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules such as proteins or nucleic acids. Its structural features suggest it could act as an enzyme inhibitor or receptor ligand.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Its biological activity could be explored for therapeutic effects against various diseases, such as cancer, infections, or neurological disorders.
Industry
In the industrial sector, the compound may find applications in the development of new materials, agrochemicals, or pharmaceuticals. Its chemical properties could be harnessed for specific industrial processes or products.
Mechanism of Action
The mechanism of action of “(2Z)-2-[(4-fluorophenyl)imino]-N-(4-methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]-4-oxo-1,3-thiazinane-6-carboxamide” would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved could include:
Enzyme inhibition: Binding to the active site of an enzyme, preventing substrate access.
Receptor modulation: Acting as an agonist or antagonist at a receptor site, altering signal transduction pathways.
Protein-protein interactions: Disrupting or stabilizing interactions between proteins, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-[(4-chlorophenyl)imino]-N-(4-methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]-4-oxo-1,3-thiazinane-6-carboxamide
- (2Z)-2-[(4-bromophenyl)imino]-N-(4-methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]-4-oxo-1,3-thiazinane-6-carboxamide
Uniqueness
The uniqueness of “(2Z)-2-[(4-fluorophenyl)imino]-N-(4-methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]-4-oxo-1,3-thiazinane-6-carboxamide” lies in its specific substituents, which can influence its chemical reactivity, biological activity, and physical properties. The presence of the fluorine atom, for example, can enhance its metabolic stability and binding affinity to biological targets.
Properties
Molecular Formula |
C27H26FN3O4S |
---|---|
Molecular Weight |
507.6 g/mol |
IUPAC Name |
2-(4-fluorophenyl)imino-N-(4-methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]-4-oxo-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C27H26FN3O4S/c1-34-22-11-3-18(4-12-22)15-16-31-25(32)17-24(26(33)29-20-9-13-23(35-2)14-10-20)36-27(31)30-21-7-5-19(28)6-8-21/h3-14,24H,15-17H2,1-2H3,(H,29,33) |
InChI Key |
PAVYZWDDEDZSQO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2C(=O)CC(SC2=NC3=CC=C(C=C3)F)C(=O)NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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